1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone
Overview
Description
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone is a complex organic compound that features a benzimidazole ring fused to a piperidine ring, with a diphenylethanone moiety attached. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Scientific Research Applications
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . The piperidine ring is then introduced through a nucleophilic substitution reaction with an appropriate piperidine derivative. The final step involves the attachment of the diphenylethanone moiety via a Friedel-Crafts acylation reaction . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to DNA and proteins, disrupting their normal functions . The piperidine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability . The diphenylethanone moiety contributes to the compound’s overall stability and lipophilicity, facilitating its interaction with hydrophobic targets .
Comparison with Similar Compounds
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone can be compared with other benzimidazole derivatives, such as:
- 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzimidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
- 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one
- Benzeneacetic acid, 4-[2-[4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-α,α-dimethyl-, methyl ester
These compounds share structural similarities but differ in their specific substituents and pharmacological profiles. The unique combination of the benzimidazole, piperidine, and diphenylethanone moieties in this compound contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c30-26(24(19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-17-15-21(16-18-29)25-27-22-13-7-8-14-23(22)28-25/h1-14,21,24H,15-18H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSSGECOOPLVHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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